molecular formula C22H19BrN2O2S B11997470 4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether

4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether

Cat. No.: B11997470
M. Wt: 455.4 g/mol
InChI Key: KOKLDQWAHPLXKJ-UHFFFAOYSA-N
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Description

4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether is a complex organic compound characterized by its unique structure, which includes a bromine atom, a thienyl group, and a benzoxazin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether typically involves multiple steps, starting with the formation of the core benzoxazin ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The introduction of the bromine atom and the thienyl group is usually accomplished through electrophilic substitution reactions. The final step involves the etherification of the phenyl group with ethyl ether under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.

Chemical Reactions Analysis

Types of Reactions

4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules in specific ways, making it a potential candidate for drug development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the bromine atom and the thienyl group could influence its binding affinity and specificity. The benzoxazin ring may also play a role in stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether is unique due to its combination of a bromine atom, a thienyl group, and a benzoxazin ring. This combination of functional groups is not commonly found in other compounds, giving it distinct chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C22H19BrN2O2S

Molecular Weight

455.4 g/mol

IUPAC Name

9-bromo-5-(4-ethoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H19BrN2O2S/c1-2-26-16-8-5-14(6-9-16)22-25-19(13-18(24-25)21-4-3-11-28-21)17-12-15(23)7-10-20(17)27-22/h3-12,19,22H,2,13H2,1H3

InChI Key

KOKLDQWAHPLXKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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